molecular formula C10H10O2 B184039 Indan-5-carboxylic acid CAS No. 65898-38-6

Indan-5-carboxylic acid

Cat. No.: B184039
CAS No.: 65898-38-6
M. Wt: 162.18 g/mol
InChI Key: FOJQJDBJBNEHTO-UHFFFAOYSA-N
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Description

Indan-5-carboxylic acid is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) attached to the indane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: Indan-5-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of indan-5-carboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the carboxylation of indan-5-boronic acid using carbon dioxide under palladium-catalyzed conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of indan-5-carboxaldehyde. This process is typically carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Indan-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form this compound derivatives.

    Reduction: The carboxyl group can be reduced to form indan-5-methanol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted this compound derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: this compound derivatives.

    Reduction: Indan-5-methanol.

    Substitution: Substituted this compound derivatives.

Scientific Research Applications

Indan-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of indan-5-carboxylic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the aromatic ring system can participate in π-π interactions, further modulating the activity of target molecules.

Comparison with Similar Compounds

  • Indole-5-carboxylic acid
  • Indan-1-carboxylic acid
  • Indan-2-carboxylic acid

Comparison: Indan-5-carboxylic acid is unique due to the position of the carboxyl group on the indane ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, indole-5-carboxylic acid contains an indole ring system, which significantly alters its reactivity and applications.

Properties

IUPAC Name

2,3-dihydro-1H-indene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJQJDBJBNEHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283282
Record name Indan-5-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65898-38-6
Record name 65898-38-6
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Record name Indan-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-indene-5-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a stirred 6% aqueous sodium hypochlorite solution in an oil bath to 55° C. is added 1-indane-5-yl-ethanone (1.0 g, 6.2 mmol). The solution is stirred at 55° C. for 2 h, followed by cooling to rt. Solid sodium bisulfite is added until the solution becomes clear. The mixture is diluted with water, followed by aqueous hydrochloric acid (6.0 M). The solid that forms is filtered and washed several times with water. The solid is dried under high vacuum at 60° C. for 5 h to afford 5-indancarboxylic acid as a white solid (0.96 g, 95%): 1H NMR (CDCl3) δ 8.0, 7.9, 7.3, 3.0, 2.1.
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Synthesis routes and methods II

Procedure details

To a stirred aqueous sodium hypochlorite solution (2230 ml, 1.80 mmol, 6%) at 55° C. was added 1-(2,3-dihydro-1H-inden-6-yl)ethanone (120.0 g, 0.75 mol) and the mixture was stirred at 55° C. for 2 h. After cooling to room temperature, saturated NaHCO3 solution was added until the solution became clear. The produced precipitate was filtered, washed several times with water and dried to afford the desired product (120.0 g, 99%). 1H NMR (CDCl3, 300 MHz) δ 2.07-2.17 (m, 2H), 2.96 (t, J=7.5 Hz, 4H), 7.30 (d, J=7.8, 1H,), 7.91 (d, J=7.8, 1H), 7.96 (s, 1H).
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2230 mL
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120 g
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99%

Synthesis routes and methods III

Procedure details

Bromine (20.5 mL, 0.4 mol) was added to a solution of KOH (72.9 g, 1.3 mol) in water (250 mL) at 0° C. To the resulting solution was slowly added compound 2 (16.0 g, 0.1 mol) at 0° C. The reaction mixture was heated at 55° C. overnight and quenched with Na2S2O3 (14.8 g, 0.094 mol). The mixture was acidified to pH 2-3 with conc. HCl (40˜50 mL). The precipitate was collected by filtration, and washed with water. The crude product 3 was dried under high vacuum and used without further purification (15.4 g, 0.095 mol, 95%).
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20.5 mL
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72.9 g
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250 mL
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16 g
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Na2S2O3
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14.8 g
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Synthesis routes and methods IV

Procedure details

LiOH (5 equiv.) was added to a suspension of 3-[[(4-methoxy-2,6-dimethyl-phenyl)sulfonyl]amino]-2,3-dihydro-1H-indene-5-carboxylic acid methyl ester (C-01) (11.75 mmol) in methanol (40 ml), tetrahydrofuran (40 ml) and water (30 ml) and the reaction mixture was stirred at 25° C. overnight. Methanol and THF were distilled off, the aqueous residue was acidified with 1N HCl and the mixture was filtered. The white solid obtained was taken up in a mixture of 350 ml of acetone and 50 ml of methanol and the mixture was stirred for 1 h. After filtration, the white solid was dried in vacuo to obtain 3-[[(4-methoxy-2,6-dimethyl-phenyl))sulfonyl]amino]-2,3-dihydro-1H-indene-5-carboxylic acid (F-01). Yield: 90%
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3-[[(4-methoxy-2,6-dimethyl-phenyl)sulfonyl]amino]-2,3-dihydro-1H-indene-5-carboxylic acid methyl ester
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11.75 mmol
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40 mL
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40 mL
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30 mL
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350 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-methyl-1-(S)-({5-[(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-6-ylmethyl)carbamoyl]pyrazolo[1,5-a]pyrimidine-7-carbonyl}amino)indan-5-carboxylic acid interact with its target, and what are the downstream effects?

A1: The research paper specifically highlights that 4-methyl-1-(S)-({5-[(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-6-ylmethyl)carbamoyl]pyrazolo[1,5-a]pyrimidine-7-carbonyl}amino)this compound functions as a selective inhibitor of matrix metalloproteinase 13 (MMP-13) []. While the exact mechanism of interaction isn't detailed in this paper, it's stated that the compound is non-zinc chelating []. This is significant because many MMP inhibitors rely on chelating the zinc ion within the enzyme's active site. The downstream effect of this selective MMP-13 inhibition is a reduction in the cartilage degradation associated with osteoarthritis.

Q2: What makes 4-methyl-1-(S)-({5-[(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-6-ylmethyl)carbamoyl]pyrazolo[1,5-a]pyrimidine-7-carbonyl}amino)this compound particularly suited for intra-articular delivery for osteoarthritis?

A2: The research highlights several key properties that make this compound well-suited for intra-articular (IA) delivery:

  • Long Durability in the Joint: This prolongs the therapeutic effect within the targeted joint [].
  • Effective Cartilage Penetration: Ensures the compound reaches the site of action within the cartilage [].
  • Minimal Systemic Exposure: Reduces the risk of off-target effects and improves the safety profile [].
  • Remarkable Efficacy: Demonstrated efficacy in preclinical models suggests potential therapeutic benefit [].

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